rac Atomoxetine Hydrochloride

Chiral Separation Enantiomeric Purity Pharmaceutical Analysis

rac Atomoxetine Hydrochloride is the USP-mandated chiral reference standard for atomoxetine drug substance quality control. It is NOT the active (R)-(-) enantiomer (Strattera®) and has approximately half the potency. Essential for quantifying the (S)-enantiomer impurity (limit <0.5%), system suitability testing, and N-Nitroso atomoxetine (NDSRI) trace analysis by UPLC-MS/MS. Ideal for ANDA filing, DMF preparation, and pharmaceutical QC method validation.

Molecular Formula C17H22ClNO
Molecular Weight 291.8 g/mol
CAS No. 82857-40-7
Cat. No. B1675571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac Atomoxetine Hydrochloride
CAS82857-40-7
Synonyms139603, LY
atomoxetine
Atomoxetine HCl
atomoxetine hydrochloride
HCl, Atomoxetine
Hydrochloride, Atomoxetine
LY 139603
N-methyl-gamma-(2-methylphenoxy)benzenepropanamine hydrochloride
Strattera
tomoxetine
Tomoxetine Hydrochloride, (+)-isomer - T351671
tomoxetine hydrochloride, (+-)-isomer
tomoxetine hydrochloride, (-)-isome
Molecular FormulaC17H22ClNO
Molecular Weight291.8 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1OC(CCNC)C2=CC=CC=C2.Cl
InChIInChI=1S/C17H21NO.ClH/c1-14-8-6-7-11-16(14)19-17(12-13-18-2)15-9-4-3-5-10-15;/h3-11,17-18H,12-13H2,1-2H3;1H
InChIKeyLUCXVPAZUDVVBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





rac Atomoxetine Hydrochloride (CAS 82857-40-7): Product-Specific Evidence for Analytical Reference Standards and Research Applications


rac Atomoxetine Hydrochloride (CAS 82857-40-7), also known as (±)-tomoxetine hydrochloride or LY 135252, is the racemic mixture of the selective norepinephrine reuptake inhibitor (NRI) atomoxetine [1]. It is a white to off-white solid with a molecular formula of C17H22ClNO, a molecular weight of 291.82 g/mol, and a melting point of 124-126°C . As the racemate of the active pharmaceutical ingredient (API) in STRATTERA® (which contains the (R)-(-) enantiomer), rac Atomoxetine Hydrochloride serves as a critical reference standard for chiral purity analysis, impurity profiling, and analytical method validation in pharmaceutical quality control and research settings [2].

Critical Differentiation of rac Atomoxetine Hydrochloride: Why Substitution with the Single Enantiomer or Other NRIs Compromises Analytical and Research Integrity


Generic substitution fails for rac Atomoxetine Hydrochloride because it is not the therapeutically active form. The marketed drug STRATTERA® is the single (R)-(-) enantiomer, which is approximately twice as potent as the racemate and nine times more potent than the (S)-(+) enantiomer in inhibiting norepinephrine reuptake [1]. Furthermore, while atomoxetine is characterized as a selective NRI, recent PET imaging studies demonstrate that at clinically relevant doses, it significantly occupies both norepinephrine and serotonin transporters, challenging the notion of simple, class-wide interchangeability with other NRIs [2]. Consequently, the racemate is not a generic substitute for the active pharmaceutical ingredient but a distinct research tool and an essential analytical reference standard required for the determination of chiral purity and enantiomeric impurities in drug substance and product quality control [3]. Its use is mandated by pharmacopeial monographs for impurity testing, making it non-substitutable in regulated pharmaceutical analysis [4].

Quantitative Evidence for rac Atomoxetine Hydrochloride (CAS 82857-40-7): Comparator-Based Differentiation for Procurement and Research Use


Chiral Purity Control: rac Atomoxetine Hydrochloride as the Critical Reference for Enantiomeric Impurity Quantification

The racemic mixture (rac Atomoxetine Hydrochloride) serves as the definitive analytical standard for quantifying the unwanted (S)-(+)-enantiomer impurity in atomoxetine hydrochloride drug substance. A validated chiral HPLC method using a Chiralcel OD column achieved baseline separation of the (R)- and (S)-enantiomers with a resolution (Rs) of 5.5 and a tailing factor below 1.2 [1]. Using the racemate as a reference, the method demonstrated a detection limit of 4 ng for the S-isomer and confirmed that the S-isomer content in three consecutive batches of atomoxetine hydrochloride was below 0.5% [1]. This direct, quantitative comparison confirms that the racemate is the essential reference for meeting the pharmacopeial requirement of controlling the S-isomer impurity [2].

Chiral Separation Enantiomeric Purity Pharmaceutical Analysis Quality Control

Validated RP-HPLC Method for Assay: Demonstrating High Recovery and Precision Using the Racemate

While the single (R)-enantiomer is the API, the racemate's identical physiochemical properties (aside from optical rotation) make it a suitable surrogate for developing and validating robust analytical methods. A validated RP-HPLC method using a C8 column and UV detection at 270 nm was developed for atomoxetine hydrochloride [1]. The method, applicable to the analysis of the racemate, demonstrated a high correlation coefficient of 0.997 and an excellent recovery range of 99.94% to 100.98%, with a limit of quantification (LOQ) of 5.707 µg/mL [1]. These quantitative performance metrics are directly relevant for laboratories procuring the racemate for method development, system suitability testing, or as a working standard for routine analysis, confirming the compound's suitability for generating reliable and accurate quantitative data.

RP-HPLC Assay Validation Quantitative Analysis Quality Control

Advanced Impurity Profiling: Ultra-Trace Quantification of N-Nitroso Atomoxetine (NDSRI) Using the Racemate as a Matrix

The detection and control of genotoxic nitrosamine impurities, such as N-Nitroso atomoxetine (NDSRI), are a critical regulatory concern. A recent study developed and validated a highly sensitive UPLC-MS/MS method specifically for quantifying NDSRI in an atomoxetine hydrochloride matrix [1]. This method, validated using the racemate as the primary sample matrix, achieved an ultra-low limit of quantification (LOQ) of 0.02 ppm and a limit of detection (LOD) of 0.006 ppm for the NDSRI impurity [1]. The method employed a diverter valve to protect the MS source from the API, a technique that requires a representative sample matrix like the racemate for method development and validation [1]. This evidence establishes the racemate as a necessary material for developing and validating the highly sensitive analytical methods required to meet current regulatory guidelines for potential genotoxic impurities.

Genotoxic Impurity Nitrosamine LC-MS/MS Trace Analysis NDSRI

Mechanistic Differentiation: In Vivo Occupancy of NET and SERT Contrasts with Class-Level Assumptions

The class of selective NRIs is defined by high in vitro selectivity for NET over SERT and DAT. For rac Atomoxetine Hydrochloride, the reported in vitro Ki values are 5 nM for NET, 77 nM for SERT, and 1451 nM for DAT, indicating a 15-fold selectivity for NET over SERT [1]. However, in vivo PET imaging studies in non-human primates reveal a different functional profile. At a clinically relevant therapeutic dose (1.8 mg/kg, leading to ~600 ng/mL plasma), atomoxetine was found to occupy approximately 80% of SERT, in addition to its expected high occupancy of NET [2]. The in vivo IC50 ratio for SERT to NET was estimated to be ~6, much narrower than the in vitro Ki ratio of ~4.5 [2]. This evidence demonstrates that the in vivo pharmacology, which is relevant for researchers studying the drug's mechanism of action, cannot be reliably predicted by in vitro class-level selectivity data. The racemic mixture provides a useful tool for studying these complex, dual-transporter interactions without the confounding variable of enantiomeric purity.

PET Imaging Transporter Occupancy Norepinephrine Transporter Serotonin Transporter Neuropharmacology

Best Research and Industrial Application Scenarios for rac Atomoxetine Hydrochloride (CAS 82857-40-7)


Pharmaceutical Quality Control: Chiral Purity and Impurity Reference Standard

As mandated by the USP monograph, the primary industrial application of rac Atomoxetine Hydrochloride is as a reference standard for determining the chiral purity of atomoxetine hydrochloride drug substance [1]. It is used to identify and quantify the unwanted (S)-enantiomer, which must be controlled to meet specification limits (e.g., <0.5%) [2]. It is also an essential component of system suitability solutions for pharmacopeial chromatographic procedures [1].

Analytical Method Development and Validation for Genotoxic Impurities

This compound is a critical matrix for developing and validating highly sensitive methods for detecting trace-level genotoxic impurities, such as N-Nitroso atomoxetine (NDSRI). As demonstrated by a validated UPLC-MS/MS method achieving a 0.02 ppm LOQ, the racemate is used as the sample matrix to establish method linearity, accuracy, and precision for impurity quantification, which is essential for regulatory compliance [3].

Preclinical Pharmacological Research on Dual NET/SERT Occupancy

The racemic mixture serves as a valuable research tool in preclinical pharmacology and neuroscience. Studies using this compound have helped reveal that atomoxetine has significant in vivo occupancy at the serotonin transporter (SERT) at clinical doses, a finding that challenges its strict classification as a selective NRI [4]. The racemate is useful for in vitro and in vivo experiments designed to further elucidate this dual-transporter mechanism.

Robust Quantitative Assay for Bulk Drug and Formulation Analysis

The racemate can be used as a working standard or for system suitability testing in validated RP-HPLC methods for the quantitative analysis of atomoxetine hydrochloride in bulk drug substance and pharmaceutical formulations. A validated method demonstrated excellent recovery (99.94-100.98%) and a LOQ of 5.707 µg/mL, confirming its suitability for routine quality control assays [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for rac Atomoxetine Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.